N-(酸-PEG3)-N-双(PEG3-叠氮化物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

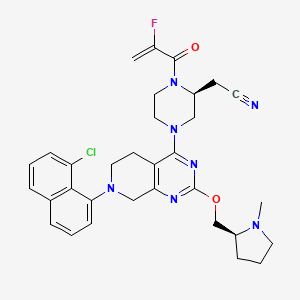

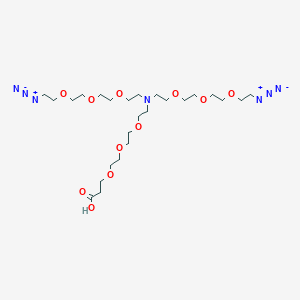

“N-(acid-PEG3)-N-bis(PEG3-azide)” is a type of PROTAC linker . PROTAC linkers are crosslinkers that connect two functional motifs of a PROTAC, a target protein binder, and an E3 ligase recruiter . The insertion of PEG increases the water-solubility of the molecules .

These linkers can be monodisperse, polydispersed, or multi-arm PEG linkers . The synthesis process also involves click chemistry tools .

Molecular Structure Analysis

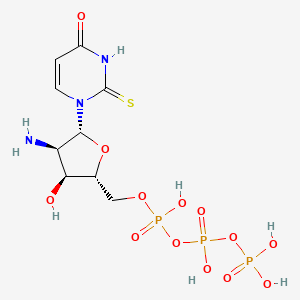

The molecular structure of “N-(acid-PEG3)-N-bis(PEG3-azide)” involves an azide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond .Chemical Reactions Analysis

The terminal azide of “N-(acid-PEG3)-N-bis(PEG3-azide)” reacts with alkyne, BCN, DBCO via click chemistry . This includes copper (I)-catalyzed, ruthenium-catalyzed, and strain-promoted azide-alkyl cyclization reactions (CuAAC, RuAAC, and SPAAC, respectively) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(acid-PEG3)-N-bis(PEG3-azide)” are influenced by the presence of PEG. The insertion of PEG increases the water-solubility of the molecules . The solubility of biotin reagents varies greatly, with some being only soluble in organic solvents, i.e., DMSO and DMF, while others have sulfo-NHS or different lengths of PEG to enhance the solubility .科学研究应用

生物正交偶联和量子点

N-(酸-PEG3)-N-双(PEG3-叠氮化物)是一种在生物正交偶联技术中具有显著应用的化合物,特别适用于修饰量子点 (QD) 的表面。该化合物允许在 QD 表面上引入叠氮化物或醛基,由于这些官能团不同的化学选择性,可以与两个不同的靶点发生特定的反应。由于其独特的光学特性和在无催化剂条件下的稳定性,此类 QD 平台有望用于体内成像和递送 (Zhan 等,2016)。

线状-树状二嵌段共聚物

该化合物在光寻址线状-树状二嵌段共聚物的合成中具有应用,其中包括聚(乙二醇) (PEG) 和树状脂肪族聚酯。这些用液晶和光致变色单元官能化的聚合物是通过点击化学合成的,并表现出在液晶技术和其他需要受控光响应的应用中很有用的性质 (Barrio 等,2009)。

伞状聚(乙二醇)合成

该化合物参与具有单官能端基的“伞状”聚(乙二醇)结构的合成。这些结构具有独特的结构,允许轻松修饰成生物活性基团,使其适用于蛋白质偶联和其他生物偶联应用 (Zhang 等,2010)。

BF2 氮杂二吡咯甲烷荧光团

N-(酸-PEG3)-N-双(PEG3-叠氮化物)用于合成水溶性荧光团。这些荧光团表现出优异的近红外光物理性质,有望用于活细胞显微镜成像,并具有进行最后一步结构修饰的潜力,使其适用于各种生物成像应用 (Wu 等,2020)。

作用机制

Target of Action

The primary target of N-(acid-PEG3)-N-bis(PEG3-azide) is primary amine groups . The terminal carboxylic acid of the compound is reactive with these primary amine groups .

Mode of Action

The compound interacts with its targets through the formation of a stable amide bond . This reaction occurs in the presence of activators such as EDC or HATU . Additionally, the azide group of the compound enables Click Chemistry .

Biochemical Pathways

The compound affects the biochemical pathways involving primary amine groups . The formation of a stable amide bond alters these pathways, and the downstream effects are dependent on the specific biochemical context .

Pharmacokinetics

The ADME properties of N-(acid-PEG3)-N-bis(PEG3-azide) The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific biochemical context in which the compound is used . The formation of a stable amide bond with primary amine groups can alter the function of proteins or other biomolecules containing these groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(acid-PEG3)-N-bis(PEG3-azide) . For instance, the pH of the environment can affect the reactivity of the compound’s carboxylic acid group . Additionally, the temperature and solvent used can also impact the compound’s stability and reactivity .

未来方向

属性

IUPAC Name |

3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEYOYQVZPSNFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49N7O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(acid-PEG3)-N-bis(PEG3-azide) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)

![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)